molecular formula C13H17NO3 B13588437 3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol

3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol

Cat. No.: B13588437
M. Wt: 235.28 g/mol
InChI Key: UQOPHBJOMHCTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol is a complex organic compound that features a cyclobutane ring substituted with an aminomethyl group and a 2,3-dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol typically involves multi-step organic reactions. One possible route could include:

    Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction.

    Introduction of the Aminomethyl Group: This step might involve the use of aminomethylation reagents such as formaldehyde and ammonia or amines.

    Attachment of the 2,3-Dihydrobenzo[b][1,4]dioxin Moiety: This could be done through a nucleophilic substitution reaction or a coupling reaction using appropriate catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions could target the cyclobutane ring or the dioxin moiety, potentially leading to ring-opening or hydrogenation products.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce cyclobutane derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as a building block for more complex molecules. Its unique structure might allow for the creation of novel materials with specific properties.

Biology and Medicine

Potential applications in medicinal chemistry could include the development of new pharmaceuticals. The compound’s structure might interact with biological targets in unique ways, leading to new therapeutic agents.

Industry

In material science, the compound could be used to create new polymers or other materials with desirable physical and chemical properties.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol exerts its effects would depend on its specific applications. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)cyclobutan-1-ol: Lacks the dioxin moiety, potentially leading to different reactivity and applications.

    3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol: Lacks the aminomethyl group, which could affect its biological activity and chemical reactivity.

Uniqueness

The presence of both the aminomethyl group and the 2,3-dihydrobenzo[b][1,4]dioxin moiety in 3-(Aminomethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutan-1-ol makes it unique

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

3-(aminomethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclobutan-1-ol

InChI

InChI=1S/C13H17NO3/c14-8-13(6-10(15)7-13)9-1-2-11-12(5-9)17-4-3-16-11/h1-2,5,10,15H,3-4,6-8,14H2

InChI Key

UQOPHBJOMHCTFS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3(CC(C3)O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.